molecular formula C12H7ClN2O B13002465 2-(2-Chlorophenyl)-6-oxo-1,6-dihydropyridine-3-carbonitrile

2-(2-Chlorophenyl)-6-oxo-1,6-dihydropyridine-3-carbonitrile

Cat. No.: B13002465
M. Wt: 230.65 g/mol
InChI Key: CDISSFUQVIILMN-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-6-oxo-1,6-dihydropyridine-3-carbonitrile is a chemical compound that belongs to the class of heterocyclic organic compounds It features a pyridine ring substituted with a chlorophenyl group, a carbonitrile group, and a ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenyl)-6-oxo-1,6-dihydropyridine-3-carbonitrile typically involves multi-step organic reactions. One common method involves the reaction of 2-chlorobenzaldehyde with malononitrile in the presence of a base to form 2-(2-chlorophenyl)-2-cyanoacrylonitrile. This intermediate is then subjected to a cyclization reaction with an appropriate amine to yield the desired pyridine derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenyl)-6-oxo-1,6-dihydropyridine-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(2-Chlorophenyl)-6-oxo-1,6-dihydropyridine-3-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the development of advanced materials with specific properties

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)-6-oxo-1,6-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Chlorophenyl)-1,6-dihydropyridine-3-carbonitrile
  • 2-(2-Chlorophenyl)-6-oxo-1,6-dihydropyridine-4-carbonitrile
  • 2-(2-Chlorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Uniqueness

2-(2-Chlorophenyl)-6-oxo-1,6-dihydropyridine-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chlorophenyl group, a carbonitrile group, and a ketone group makes it a versatile intermediate for various synthetic applications .

Properties

Molecular Formula

C12H7ClN2O

Molecular Weight

230.65 g/mol

IUPAC Name

2-(2-chlorophenyl)-6-oxo-1H-pyridine-3-carbonitrile

InChI

InChI=1S/C12H7ClN2O/c13-10-4-2-1-3-9(10)12-8(7-14)5-6-11(16)15-12/h1-6H,(H,15,16)

InChI Key

CDISSFUQVIILMN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C=CC(=O)N2)C#N)Cl

Origin of Product

United States

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